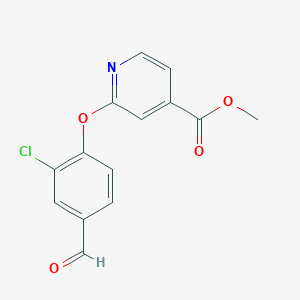
Methyl 2-(2-chloro-4-formylphenoxy)isonicotinate
描述
Methyl 2-(2-chloro-4-formylphenoxy)isonicotinate is a useful research compound. Its molecular formula is C14H10ClNO4 and its molecular weight is 291.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 2-(2-chloro-4-formylphenoxy)isonicotinate is a chemical compound that belongs to the class of isonicotinates. Its unique structure, characterized by a methyl group, a chloro substituent, and a formyl group attached to a phenoxy linkage, suggests potential biological activity. This article delves into its biological properties, synthesis, and pharmacological implications based on existing research findings.
Molecular Formula : C₁₅H₁₂ClNO₄
Molecular Weight : Approximately 305.71 g/mol
Structural Features :
- Methyl group instead of ethyl
- Chlorinated aromatic ring
- Formyl group linked to phenoxy
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| This compound | Methyl group instead of ethyl | Potentially different solubility and reactivity |
| Ethyl 2-(2-chloro-4-formylphenoxy)isonicotinate | Ethyl group | Variation in biological activity |
| Ethyl 2-(4-nitrophenoxy)isonicotinate | Nitro substituent instead of chloro | Different electronic properties affecting reactivity |
Pharmacological Properties
Research indicates that compounds within the isonicotinate class exhibit various pharmacological properties. This compound has been suggested to interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the formyl group allows for potential covalent bond formation with biological targets, which may enhance its therapeutic efficacy.
Case Studies and Research Findings
- Inhibition Studies : In vitro studies have shown that related compounds can inhibit specific receptor activities. For instance, structural analogs have demonstrated significant binding inhibition against corticotropin-releasing factor (CRF) receptors, indicating a potential pathway for anxiety and stress-related disorders .
- Metabolic Stability : Investigations into the metabolic stability of isonicotinate derivatives reveal that some compounds maintain their activity in human hepatic microsomes, which is critical for their therapeutic application. For example, certain derivatives showed promising stability and binding affinity in receptor assays .
- Therapeutic Applications : Compounds similar to this compound have been explored for their roles in tissue regeneration and anti-inflammatory responses. For example, agents that elevate prostaglandin E2 (PGE2) levels have shown potential in enhancing healing processes in various models .
Summary of Findings
The biological profile of this compound suggests several promising avenues for further research:
- Potential as an Antagonist : Its structural features may allow it to act as an antagonist at specific receptors, which could be beneficial in treating conditions like anxiety or inflammation.
- Modulation of Enzyme Activity : The compound could potentially inhibit enzymes involved in inflammatory pathways, providing a basis for its use in anti-inflammatory therapies.
属性
IUPAC Name |
methyl 2-(2-chloro-4-formylphenoxy)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-19-14(18)10-4-5-16-13(7-10)20-12-3-2-9(8-17)6-11(12)15/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZISUIHTDMLCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)OC2=C(C=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601154806 | |
| Record name | 4-Pyridinecarboxylic acid, 2-(2-chloro-4-formylphenoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601154806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415719-34-4 | |
| Record name | 4-Pyridinecarboxylic acid, 2-(2-chloro-4-formylphenoxy)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415719-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinecarboxylic acid, 2-(2-chloro-4-formylphenoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601154806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















